molecular formula C9H8ClF3O B13883803 2-[2-Chloro-4-(trifluoromethyl)phenyl]ethanol

2-[2-Chloro-4-(trifluoromethyl)phenyl]ethanol

Cat. No.: B13883803
M. Wt: 224.61 g/mol
InChI Key: GAMRLBLDCHCORW-UHFFFAOYSA-N
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Description

2-[2-Chloro-4-(trifluoromethyl)phenyl]ethanol is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, with an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Chloro-4-(trifluoromethyl)phenyl]ethanol typically involves the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol under high temperature (130°C) and an inert atmosphere for a 24-hour reaction time

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain the required temperature and inert atmosphere. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-Chloro-4-(trifluoromethyl)phenyl]ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a trifluoromethylphenyl ethanol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-[2-Chloro-4-(trifluoromethyl)phenyl]acetaldehyde or 2-[2-Chloro-4-(trifluoromethyl)phenyl]acetic acid.

    Reduction: Formation of 2-[2-Chloro-4-(trifluoromethyl)phenyl]ethane.

    Substitution: Formation of 2-[2-Amino-4-(trifluoromethyl)phenyl]ethanol or 2-[2-Mercapto-4-(trifluoromethyl)phenyl]ethanol.

Mechanism of Action

The mechanism of action of 2-[2-Chloro-4-(trifluoromethyl)phenyl]ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)phenol
  • 2-Chloro-4-(trifluoromethyl)phenyl isocyanate
  • 2-Chloro-5-(trifluoromethyl)phenylboronic acid

Uniqueness

2-[2-Chloro-4-(trifluoromethyl)phenyl]ethanol is unique due to the presence of both chloro and trifluoromethyl groups on the phenyl ring, combined with an ethanol group. This combination imparts specific chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H8ClF3O

Molecular Weight

224.61 g/mol

IUPAC Name

2-[2-chloro-4-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H8ClF3O/c10-8-5-7(9(11,12)13)2-1-6(8)3-4-14/h1-2,5,14H,3-4H2

InChI Key

GAMRLBLDCHCORW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)CCO

Origin of Product

United States

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